3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one
Description
The compound 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one is a synthetic coumarin derivative functionalized with a piperazine-carbonyllinked furan moiety. Coumarins (2H-chromen-2-ones) are privileged scaffolds in medicinal chemistry due to their diverse biological activities, including anticoagulant, anticancer, and antimicrobial properties . The structural uniqueness of this compound lies in the dual substitution at the coumarin core:
- 8-Methoxy group: Enhances electron density and influences pharmacokinetic properties like solubility and metabolic stability .
Coumarin core synthesis via Pechmann or Kostanecki-Robinson reactions.
Piperazine acylation with furan-2-carbonyl chloride under anhydrous conditions .
Coupling reactions to attach the piperazine-furan moiety to the coumarin backbone, likely using carbodiimide-based coupling agents .
Properties
IUPAC Name |
3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxychromen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-26-15-5-2-4-13-12-14(20(25)28-17(13)15)18(23)21-7-9-22(10-8-21)19(24)16-6-3-11-27-16/h2-6,11-12H,7-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSJZYLRYJXXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one typically involves multi-step organic reactions. The process begins with the preparation of the furan-2-carbonyl chloride, which is then reacted with piperazine to form the intermediate 4-(furan-2-carbonyl)piperazine. This intermediate is subsequently reacted with 8-methoxy-2H-chromen-2-one under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The methoxy group on the chromenone ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Various substituted chromenone derivatives depending on the nucleophile used.
Scientific Research Applications
Antibacterial Activity
Research has shown that this compound exhibits significant antibacterial properties against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). In a study evaluating various derivatives, compounds similar to 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one demonstrated minimum inhibitory concentrations (MICs) as low as 12.5 µg/mL against resistant strains . This suggests its potential use in treating infections caused by resistant bacteria.
Antiviral Activity
In addition to antibacterial effects, there is emerging evidence supporting the antiviral activity of this compound. Studies indicate that derivatives of chromenone structures can inhibit viral replication across various viruses, including HIV and influenza. The mechanism involves interference with viral entry or replication processes, highlighting the need for further exploration into its efficacy against specific viral targets .
Anticancer Potential
The anticancer properties of 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one have also been investigated. Preliminary studies suggest that it may act as an inhibitor of poly(ADP-ribose) polymerase (PARP), a target involved in DNA repair mechanisms in cancer cells. This inhibition could sensitize cancer cells to chemotherapy agents, making it a valuable candidate for combination therapies .
Case Study 1: Antibacterial Efficacy
A focused study on the antibacterial activity of chromenone derivatives revealed that modifications at specific positions significantly enhanced their effectiveness against resistant bacterial strains. The compound was tested against a panel of clinically relevant pathogens, demonstrating robust activity that warrants further clinical investigation .
Case Study 2: Antiviral Mechanism
In vitro studies assessing the antiviral efficacy of related compounds showed promising results against HIV replication in cultured cells. The mechanism was attributed to inhibition of reverse transcriptase activity, suggesting that this class of compounds could be developed into antiviral therapies .
Mechanism of Action
The mechanism of action of 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Key Coumarin-Piperazine Derivatives
Key Structural Insights:
- Electron-Donating vs.
- Piperazine Substituent Effects :
- Furan-2-carbonyl : Introduces planar aromaticity, favoring interactions with hydrophobic enzyme pockets.
- Chlorophenyl () : Enhances lipophilicity and may improve blood-brain barrier penetration.
- Naphthalenyl () : Bulkier substituents reduce conformational flexibility but increase steric hindrance, impacting target selectivity.
Pharmacological and Physicochemical Properties
- Solubility : The 8-methoxy group and polar piperazine moiety likely enhance aqueous solubility compared to chloro- or hydroxy-substituted coumarins (e.g., ).
- Enzyme Inhibition : Piperazine-linked coumarins in showed selective inhibition of carbonic anhydrase IX/XII (Kᵢ = 8–45 nM). The furan substituent in the target compound may mimic the sulfonamide group in classical inhibitors (e.g., acetazolamide) due to its lone-pair-rich oxygen atoms.
- Antimicrobial Potential: Chlorinated analogues (e.g., ) demonstrated moderate activity against E. coli (MIC = 32 µg/mL), but the furan group’s role remains unexplored.
Biological Activity
3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one is a synthetic compound belonging to the class of chromen-2-one derivatives. Its unique structural features, including a furan-2-carbonyl moiety and a piperazine ring, suggest potential for diverse biological activities, particularly in anticancer and enzyme inhibition contexts. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The chemical structure of 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one can be represented as follows:
This compound features:
- A chromen-2-one core
- A furan-2-carbonyl group attached to the piperazine ring
- An 8-methoxy substituent on the chromen ring
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Key mechanisms include:
- Receptor Binding : The furan and piperazine groups enhance binding affinity to various receptors, potentially modulating cellular responses.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in critical biochemical pathways, affecting processes such as cell proliferation and apoptosis.
- Signaling Pathway Modulation : It can influence signaling pathways related to growth and differentiation, which is crucial in cancer biology.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Inhibition of Carbonic Anhydrases : Research indicates that derivatives of chromen-2-one selectively inhibit tumor-associated carbonic anhydrases (CAs) IX and XII, which are implicated in tumor progression under hypoxic conditions. These compounds demonstrated lower potency than standard inhibitors but exhibited better selectivity towards CAs IX and XII compared to CAs I and II .
| Compound | Target | IC50 (μM) | Selectivity |
|---|---|---|---|
| EMAC10163b | CA IX | >100 | High |
| EMAC10164a | CA XII | >100 | High |
Hemolytic Activity
The safety profile of 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one was evaluated through hemolytic assays on human red blood cells (RBCs). Results indicated that at concentrations up to 256 µg/mL, hemolytic rates were below the international safety standard of 5%, suggesting a favorable safety profile for potential clinical applications .
Case Studies
- Study on Antitumor Activity : A study conducted on various chromen derivatives, including 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one, showed significant cytotoxic effects against several cancer cell lines. The presence of methoxy groups was correlated with enhanced activity against colon carcinoma cells .
- Selectivity in Enzyme Inhibition : Another investigation highlighted the selective inhibition of CAs by this compound, indicating its potential as a therapeutic agent in targeting hypoxic tumors while sparing normal tissues .
Q & A
Q. What synthetic strategies are commonly employed to prepare 3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-8-methoxy-2H-chromen-2-one?
- Methodological Answer : The synthesis typically involves a multi-step approach:
Coumarin Core Preparation : Start with 8-methoxycoumarin-3-carboxylic acid or its derivatives. Activation of the carboxylic acid group using reagents like BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) facilitates coupling with piperazine intermediates .
Piperazine-Furanoyl Conjugation : React the activated coumarin with 1-(furan-2-carbonyl)piperazine. This step often employs reflux conditions in anhydrous dichloromethane or ethanol, with triethylamine as a base to neutralize HCl byproducts .
Purification : Flash column chromatography (e.g., using hexane/EtOAC gradients) or recrystallization from acetone/ethanol is critical for isolating the pure product .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of key groups (e.g., methoxy protons at ~δ 3.8–4.0 ppm, furanoyl carbonyl at ~δ 160–165 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validate molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) with <1.0 ppm error .
- X-ray Crystallography : If single crystals are obtained, this resolves stereochemical ambiguities and confirms the 3D structure .
Q. How can researchers optimize reaction yields during the coupling of piperazine and coumarin moieties?
- Methodological Answer :
- Activation Reagents : Use BOP or EDCI/HOBt to enhance coupling efficiency .
- Solvent Selection : Anhydrous dichloromethane or DMF minimizes side reactions .
- Stoichiometry : Maintain a 1:1 molar ratio of coumarin-3-carboxylic acid to piperazine derivatives, with slight excess (1.2 eq) of the latter to drive the reaction .
Advanced Research Questions
Q. What role does the furan-2-carbonyl-piperazine moiety play in modulating biological activity (e.g., enzyme inhibition)?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Compare inhibitory activity (e.g., IC50 values) against analogs with alternative substituents (e.g., acetyl, benzoyl). For example, furanoyl groups may enhance π-π stacking with hydrophobic enzyme pockets, as seen in carbonic anhydrase inhibitors .
- Computational Docking : Use software like AutoDock to model interactions between the furanoyl group and target proteins (e.g., carbonic anhydrase IX/XII) .
Q. How can researchers resolve contradictions in reported biological activities across studies?
- Methodological Answer :
- Standardized Assays : Replicate experiments under controlled conditions (e.g., pH, temperature, enzyme concentration). For example, use fluorescence-based assays for carbonic anhydrase inhibition to minimize variability .
- Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects on solubility) .
Q. What computational methods are suitable for studying the compound’s photophysical properties (e.g., fluorescence quenching)?
- Methodological Answer :
- XMS-CASPT2 (Extended Multistate Complete-Active-Space Second-Order Perturbation Theory) : Models excited-state dynamics, such as non-radiative decay pathways from the nπ* state. This method accounts for vibronic coupling between carbonyl stretching and pyran ring distortions, which quench fluorescence .
- TDDFT (Time-Dependent Density Functional Theory) : Less accurate for nπ* states but useful for preliminary screening of electronic transitions .
Q. How can structural modifications improve pharmacokinetic properties (e.g., solubility, bioavailability)?
- Methodological Answer :
- Piperazine Modifications : Introduce hydrophilic groups (e.g., hydroxyl, sulfonyl) to enhance water solubility. For example, replacing the furanoyl group with a cyclopropanecarbonyl moiety (as in Olaparib analogs) improves metabolic stability .
- Prodrug Strategies : Esterify the methoxy group to increase membrane permeability, followed by enzymatic hydrolysis in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
